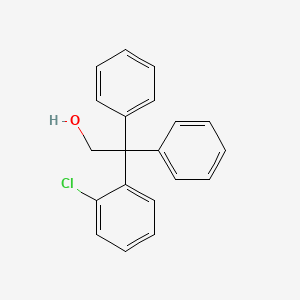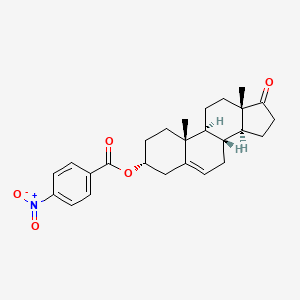
Sulfabenzamide-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfabenzamide-d4: is a deuterium-labeled derivative of sulfabenzamide, an antimicrobial agent. The incorporation of deuterium atoms into the molecular structure of sulfabenzamide enhances its stability and alters its pharmacokinetic properties, making it a valuable tool in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of sulfabenzamide-d4 involves the incorporation of deuterium atoms into the sulfabenzamide molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated aniline with benzoyl chloride in the presence of a base to form the deuterated sulfanilamide intermediate, which is then further reacted with deuterated benzoyl chloride to yield this compound .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: : Sulfabenzamide-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products: : The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted sulfonamides .
Applications De Recherche Scientifique
Chemistry: : Sulfabenzamide-d4 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking of the compound in complex reaction mixtures .
Biology: : In biological research, this compound is used to study the metabolism and pharmacokinetics of sulfonamide drugs. Its stable isotope labeling provides valuable insights into the absorption, distribution, metabolism, and excretion of these compounds .
Medicine: : this compound is used in drug development and pharmacological studies to investigate the effects of deuterium substitution on drug efficacy and safety. It helps in understanding the metabolic stability and potential therapeutic benefits of deuterated drugs .
Industry: : In the pharmaceutical industry, this compound is used in the development of new antimicrobial agents. Its unique properties make it a valuable tool for studying drug interactions and optimizing drug formulations .
Mécanisme D'action
Sulfabenzamide-d4 exerts its effects by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts the production of folic acid, an essential nutrient for bacterial growth and replication, leading to the bacteriostatic effect of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfabenzamide: The non-deuterated form of sulfabenzamide-d4, used as an antimicrobial agent.
Sulfathiazole: Another sulfonamide antibacterial agent with similar mechanisms of action.
Sulfacetamide: A sulfonamide used in topical and ophthalmic preparations .
Uniqueness: : this compound is unique due to its deuterium labeling, which enhances its stability and alters its pharmacokinetic properties. This makes it a valuable tool in scientific research, particularly in studies involving drug metabolism and pharmacokinetics .
Propriétés
Formule moléculaire |
C13H12N2O3S |
|---|---|
Poids moléculaire |
280.34 g/mol |
Nom IUPAC |
N-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonylbenzamide |
InChI |
InChI=1S/C13H12N2O3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,14H2,(H,15,16)/i6D,7D,8D,9D |
Clé InChI |
PBCZLFBEBARBBI-YKVCKAMESA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC(=O)C2=CC=CC=C2)[2H] |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


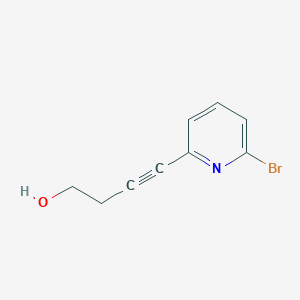
![2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]-(9CI)](/img/structure/B13849471.png)
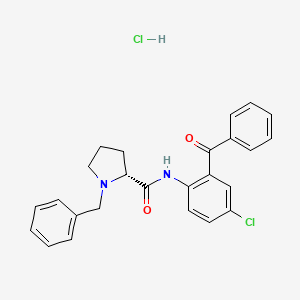

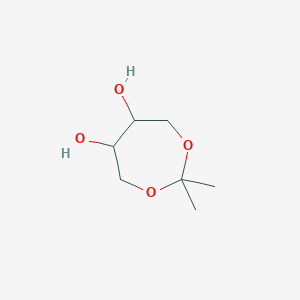
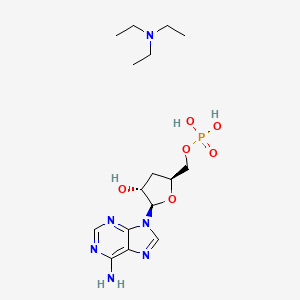

![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
![(S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose](/img/structure/B13849511.png)
![4-[4-[5-fluoro-4-(5-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]cyclohexane-1-carboxylic acid](/img/structure/B13849512.png)
![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)

